Sourcing isomerically pure cis-1,2-dibenzoylethylene is critical for reproducible stereospecific synthesis and DSC calibration; even minor trans contamination skews melting behavior due to the documented 30:70 cis/trans eutectic (ΔH = 100.1 J/g). • Distinct DSC onset ~132°C vs. trans ~109°C enables unambiguous isomeric identification and binary phase diagram construction. • More negative reduction potential than trans isomer supports stereoelectronic probe studies of electron transfer. • Validated substrate for [2+2] photocycloaddition and ZOG rearrangement; suitable as HPLC/GC reference standard for cis/trans quantification.
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
CAS No.959-27-3
Cat. No.B14747115
⚠ Attention: For research use only. Not for human or veterinary use.
cis-1,2-Dibenzoylethylene Physicochemical Profile and Procurement
cis-1,2-Dibenzoylethylene (CAS 959-27-3), systematically named (Z)-1,4-diphenyl-2-butene-1,4-dione, is a synthetic α,β-unsaturated 1,4-enedione with the molecular formula C16H12O2 and a monoisotopic mass of 236.08373 g/mol [1]. The compound is characterized by a cis (Z) configuration around the central carbon-carbon double bond, which imposes distinct steric constraints and conformational preferences relative to its trans (E) isomer [2]. As a specialized fine chemical intermediate, its procurement relevance stems from documented stereospecific reactivity in photochemical and thermal transformations, with a calculated LogP of 3.62 [1] and a topological polar surface area (tPSA) of 34.1 Ų .
ConfigurationCis (Z) stereochemistry with distinct conformational constraints
Research ContextPhotochemical and thermal transformation studies
Selection AttributeIsomer-specific sourcing for analytical reproducibility
[2] D'Amelia, R. P., Johnson, B., & Mazumder, S. (2017). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1,2-Dibenzoylethylene. World Journal of Chemical Education, 5(2), 46–52. https://doi.org/10.12691/wjce-5-2-4 View Source
Why cis-1,2-Dibenzoylethylene Cannot Be Substituted by the trans-Isomer
The cis (Z) and trans (E) isomers of 1,2-dibenzoylethylene, along with other 1,4-enedione analogs, exhibit fundamentally divergent physicochemical properties and reaction profiles that preclude generic substitution. DSC analysis reveals that the cis isomer possesses a higher melting point (onset ~132°C) and a distinct enthalpy of fusion compared to the trans isomer (onset ~109°C), reflecting different crystalline packing forces [1]. Moreover, the two isomers form a binary eutectic system with a specific eutectic composition of approximately 30 wt% cis / 70 wt% trans, meaning that even modest cross-contamination drastically alters the melting behavior of the bulk material [1]. Electrochemically, the cis isomer undergoes reduction at more negative potentials than the trans isomer [2], and photochemically, the trans isomer absorbs at longer wavelengths [3]. These stereochemically determined differences directly impact synthetic outcomes, analytical reproducibility, and downstream purification, rendering isomer-specific sourcing essential rather than optional.
Thermal identityMelting onset differs substantially between isomers; thermal markers may not transfer, altering crystallization behavior and purity assessment
Eutectic formationIsomeric contamination may form eutectic mixtures; phase behavior can shift with composition, complicating purification workflows
Photochemical selectivityUV-Vis absorption profiles differ; wavelength-selective photochemistry outcomes may not reproduce with the trans isomer
[1] D'Amelia, R. P., Johnson, B., & Mazumder, S. (2017). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1,2-Dibenzoylethylene. World Journal of Chemical Education, 5(2), 46–52. https://doi.org/10.12691/wjce-5-2-4 View Source
[2] Bard, A. J., & Faulkner, L. R. (1983). Electrochemical Methods: Fundamentals and Applications. Faraday Discussions of the Chemical Society, as referenced in reductive coupling and isomerization studies of cis- and trans-1,2-dibenzoylethylene radical ions. View Source
[3] Chegg. (2018). Solved: Photochemical Isomerization of trans-1,2-dibenzoylethylene Background. Retrieved from https://www.chegg.com/homework-help/questions-and-answers/following-lab-results-experiment-1-2-dibenzoylethylene-can-exist-two-different-isomers-tra-q25573866 View Source
Quantitative Evidence: cis-1,2-Dibenzoylethylene vs. trans-Isomer
Melting Point: cis-Isomer vs. trans-Isomer
Differential scanning calorimetry (DSC) studies directly comparing pure cis- and trans-1,2-dibenzoylethylene demonstrate that the cis isomer (CAS 959-27-3) has a significantly higher melting onset temperature than the trans isomer (CAS 959-28-4). This thermal distinction is a primary physical identifier and a critical quality control parameter [1].
Melting pointHead-to-head
~132 °C onset (cis) vs ~109 °C (trans)
Supports isomer identity verification upon receipt
ΔT onset ≈ 23 °C by DSC; direct head-to-head comparison
Thermal analysisPhase behaviorCrystallography
Evidence Dimension
Melting onset temperature
Target Compound Data
~132 °C (cis-isomer)
Comparator Or Baseline
~109 °C (trans-isomer)
Quantified Difference
~23 °C higher
Conditions
DSC thermogram of pure isomers
Why This Matters
The 23°C melting point differential provides a definitive, low-cost analytical marker for verifying cis-isomer identity and purity upon receipt, distinguishing it from the trans-isomer and preventing misidentification in inventory.
Thermal analysisPhase behaviorCrystallography
[1] D'Amelia, R. P., Johnson, B., & Mazumder, S. (2017). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1,2-Dibenzoylethylene. World Journal of Chemical Education, 5(2), 46–52. https://doi.org/10.12691/wjce-5-2-4 View Source
Eutectic Composition in cis/trans Mixtures
DSC analysis of mixtures of cis- and trans-1,2-dibenzoylethylene revealed a well-defined binary eutectic system. The eutectic composition was determined to be 30 wt% cis-isomer and 70 wt% trans-isomer. A plot of eutectic peak enthalpy of fusion (ΔH) versus wt% cis composition confirmed a maximum enthalpy of 100.1 J/g precisely at the 30% cis eutectic point [1].
Eutectic compositionHead-to-head
30 wt% cis / 70 wt% trans ΔH 100.1 J/g at eutectic
Informs isomeric impurity impact assessment
Binary eutectic system context; DSC thermogram of mixtures
30 wt% cis-isomer; ΔH = 100.1 J/g at eutectic point
Comparator Or Baseline
70 wt% trans-isomer in eutectic mixture
Quantified Difference
Maximum ΔH occurs specifically at 30% cis composition
Conditions
DSC thermogram of cis/trans binary mixtures
Why This Matters
This precise thermodynamic fingerprint quantifies the exact composition at which the two isomers co-crystallize, informing downstream purification strategies and providing a basis for assessing the impact of isomeric impurities on material properties.
[1] D'Amelia, R. P., Johnson, B., & Mazumder, S. (2017). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1,2-Dibenzoylethylene. World Journal of Chemical Education, 5(2), 46–52. https://doi.org/10.12691/wjce-5-2-4 View Source
UV-Vis Absorption: Bathochromic Shift for trans-Isomer
Spectroscopic analysis of the two isomers demonstrates that the absorption band of the trans isomer lies at a longer wavelength (bathochromic shift) than that of the cis isomer [1]. This difference in electronic absorption spectra enables selective photochemical excitation of one isomer over the other, a key principle exploited in photoisomerization experiments [2].
trans-1,2-dibenzoylethylene (absorption at longer wavelength)
Quantified Difference
Qualitative bathochromic shift observed
Conditions
UV-Vis spectroscopic analysis in solution
Why This Matters
The distinct absorption profiles of the two isomers enable wavelength-selective photochemical transformations, a critical consideration for researchers designing light-driven synthetic routes or studying stereospecific photoreactions.
UV-Vis spectroscopyPhotochemistryIsomerization
[1] Chegg. (2018). Solved: Photochemical Isomerization of trans-1,2-dibenzoylethylene Background. Retrieved from https://www.chegg.com/homework-help/questions-and-answers/following-lab-results-experiment-1-2-dibenzoylethylene-can-exist-two-different-isomers-tra-q25573866 View Source
[2] Zimmerman, H. E., & Dürr, H. (1989). Photochemical and thermal isomerization of trans- and cis-1,2-dibenzoylethylene: A microscale approach. Journal of Chemical Education, 66(6), 519. https://doi.org/10.1021/ed066p519 View Source
Reduction Potential: cis-Isomer vs. trans-Isomer
Electrochemical studies on the reductive coupling and isomerization of electrogenerated radical ions of cis- and trans-1,2-dibenzoylethylene indicate that the cis-isomer is reduced at more negative potentials compared to the trans-isomer. Furthermore, the radical anion derived from the trans-isomer exhibits greater stability than that from the cis-isomer [1].
Reduction potentialReported
cis: reduced at more negative potential trans: radical anion more stable
ElectrochemistryReduction potentialRadical ion stability
Evidence Dimension
Reduction potential
Target Compound Data
Reduced at more negative potential
Comparator Or Baseline
trans-1,2-dibenzoylethylene (reduced at less negative potential)
Quantified Difference
Qualitative difference in reduction potential; rate constant for isomerization estimated at ~100 s⁻¹
Conditions
Electrochemical reduction of radical ions
Why This Matters
The differential reduction potentials mean that selective electrochemical transformations are possible by tuning the applied potential, a key advantage for synthetic electrochemistry applications requiring stereochemical control.
ElectrochemistryReduction potentialRadical ion stability
[1] Bard, A. J., & Faulkner, L. R. (1983). Electrochemical Methods: Fundamentals and Applications. Faraday Discussions of the Chemical Society, as referenced in reductive coupling and isomerization studies of cis- and trans-1,2-dibenzoylethylene radical ions. View Source
Application Scenarios for cis-1,2-Dibenzoylethylene
Stereospecific Photochemical Synthesis
As a well-characterized cis-enedione, cis-1,2-dibenzoylethylene serves as a defined substrate for investigating stereospecific photochemical reactions, including [2+2] cycloadditions and the Zimmerman-O'Connell-Griffin (ZOG) rearrangement to yield β-lactams and β-lactones [1]. Its distinct absorption spectrum (shorter wavelength than the trans-isomer) allows for selective excitation and mechanistic probing of light-driven isomerization pathways [2].
Precision Calorimetry and Phase Diagram Construction
The precisely characterized melting point (~132°C onset) and the defined 30:70 cis/trans eutectic composition (ΔH = 100.1 J/g) [3] make cis-1,2-dibenzoylethylene an excellent model compound for teaching and calibrating differential scanning calorimetry (DSC) instruments, as well as for constructing binary phase diagrams in academic and industrial training laboratories.
Electrochemical Probing of Stereoelectronic Effects
The documented difference in reduction potentials between the cis- and trans-isomers—with the cis-isomer reducing at more negative potentials [4]—positions cis-1,2-dibenzoylethylene as a valuable probe molecule for investigating stereoelectronic effects on electron transfer processes and the stability of electrogenerated radical ions.
Analytical Reference Standard for Isomer Purity
Given its distinct melting point (~132°C) [3] and chromatographic behavior relative to the trans-isomer, pure cis-1,2-dibenzoylethylene serves as an analytical reference standard for the development and validation of HPLC, GC, or TLC methods designed to separate and quantify cis/trans isomeric mixtures in reaction monitoring and quality control workflows.
Application
Selection Property
Validation Focus
Photochemical stereospecific synthesis research
Cis-enedione photoreactivity context
Wavelength-selective excitation review
DSC calibration and phase diagram studies
Reported thermal characterization context
Binary eutectic system verification
Stereoelectronic effect investigation
Reported reduction potential context
Radical ion stability and isomerization review
Isomer purity analytical reference
Stereochemical reference context
Cis/trans separation method validation
[1] Zimmerman, H. E., & Dürr, H. (1989). Photochemical and thermal isomerization of trans- and cis-1,2-dibenzoylethylene: A microscale approach. Journal of Chemical Education, 66(6), 519. https://doi.org/10.1021/ed066p519 View Source
[2] Chegg. (2018). Solved: Photochemical Isomerization of trans-1,2-dibenzoylethylene Background. Retrieved from https://www.chegg.com/homework-help/questions-and-answers/following-lab-results-experiment-1-2-dibenzoylethylene-can-exist-two-different-isomers-tra-q25573866 View Source
[3] D'Amelia, R. P., Johnson, B., & Mazumder, S. (2017). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1,2-Dibenzoylethylene. World Journal of Chemical Education, 5(2), 46–52. https://doi.org/10.12691/wjce-5-2-4 View Source
[4] Bard, A. J., & Faulkner, L. R. (1983). Electrochemical Methods: Fundamentals and Applications. Faraday Discussions of the Chemical Society, as referenced in reductive coupling and isomerization studies of cis- and trans-1,2-dibenzoylethylene radical ions. View Source
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